![molecular formula C13H22N2O4S B1382163 3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide CAS No. 1707958-47-1](/img/structure/B1382163.png)
3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide is a chemical compound with the CAS Number: 1707958-47-1 . It has a molecular weight of 302.39 and its IUPAC name is 3-amino-N-(4-(2-methoxyethoxy)butyl)benzenesulfonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H22N2O4S/c1-18-9-10-19-8-3-2-7-15-20(16,17)13-6-4-5-12(14)11-13/h4-6,11,15H,2-3,7-10,14H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is an oil at room temperature .Aplicaciones Científicas De Investigación
Antitumour and Antibacterial Agents
Sulfonamides have been utilized in clinical settings for many years due to their significant biological properties, such as antibacterial, antifungal, antiparasitic, antioxidant, and antitumour activities. The development of bioactive substances containing the sulfonamide subunit has grown steadily, highlighting their importance in medicinal chemistry for planning and synthesizing future drugs with potential antitumour properties (Azevedo-Barbosa et al., 2020).
Medicinal Chemistry and Drug Development
Sulfonamides serve as a critical group in medicinal chemistry, emphasized for their role in the synthesis of various drugs. Their simple synthesis process and the diversity of derivatives they offer make them a versatile tool in drug development. The structural characteristics of sulfonamides have been associated with distinct antibacterial activities, demonstrating a clear structure-activity relationship essential for the planning and synthesis of future pharmaceuticals (Carta et al., 2012).
Broad Spectrum of Biological Activities
Further research into sulfonamide derivatives has uncovered a wide range of medicinal applications beyond their antibacterial properties. These include antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, and antiepileptic agents. The exploration of metal supermolecular complexes of sulfonamides has also shown promising results, indicating a broad development value for sulfonamide-based drug molecules (Shichao et al., 2016).
Carbonic Anhydrase Inhibitors and Diuretics
Sulfonamides have been identified as carbonic anhydrase inhibitors (CAIs), playing a significant role in the treatment of conditions such as glaucoma, epilepsy, and hypertension. Their use in the synthesis of diuretics, which are crucial for managing these conditions, highlights the importance of sulfonamides in developing therapies targeting specific isoforms of carbonic anhydrase (Carta & Supuran, 2013).
Environmental Impact and Human Health
The widespread use of sulfonamides has raised concerns about their presence in the environment and the subsequent impact on human health. Research indicates that sulfonamides, due to their persistence, can contribute to the development of drug-resistant microbial populations, posing potential risks to human health on a global scale (Baran et al., 2011).
Mecanismo De Acción
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital nutrient for bacterial growth and replication .
Mode of Action
The structural similarity between sulfonamides and para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase, allows sulfonamides to inhibit and replace PABA in the enzyme . This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division or replication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfonamides disrupts the folate synthesis pathway in bacteria . This disruption prevents the formation of dihydrofolate and tetrahydrofolate, essential cofactors in the synthesis of nucleic acids and proteins . The downstream effect is the inhibition of bacterial growth and replication .
Result of Action
The inhibition of dihydropteroate synthetase by 3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide leads to a decrease in the production of folate in bacteria . This decrease results in the inhibition of bacterial DNA synthesis and cell division, making the drug bacteriostatic rather than bactericidal .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
3-amino-N-[4-(2-methoxyethoxy)butyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4S/c1-18-9-10-19-8-3-2-7-15-20(16,17)13-6-4-5-12(14)11-13/h4-6,11,15H,2-3,7-10,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYWKNMCKCCWAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCCNS(=O)(=O)C1=CC=CC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

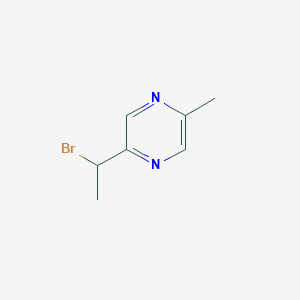
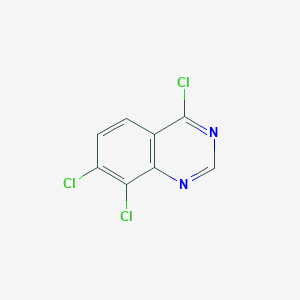
![Benzyl N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B1382086.png)
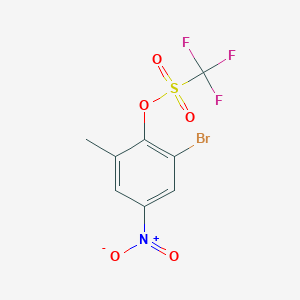
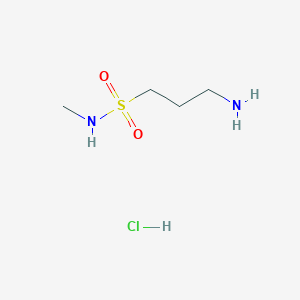
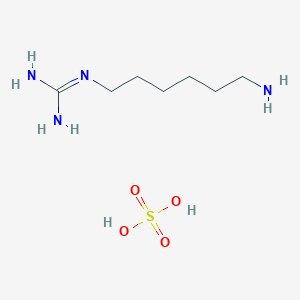


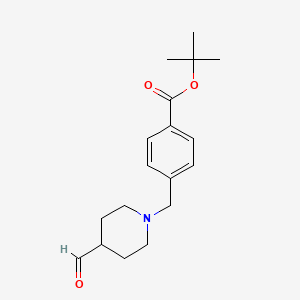
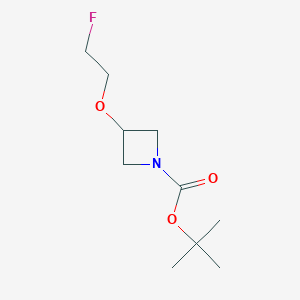
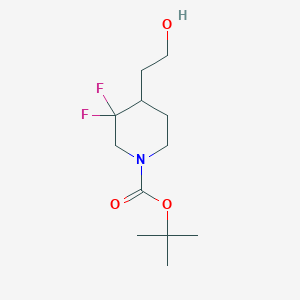
![3-[3-(benzyloxy)phenyl]-1H-pyrazole](/img/structure/B1382099.png)

![(1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol](/img/structure/B1382102.png)